4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane
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Overview
Description
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is an organic compound that features both bromomethyl and methanesulfonylmethyl functional groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Introduction of Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methanesulfonylmethyl group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium cyanide (KCN), and thiols. Conditions typically involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Reagents such as potassium tert-butoxide (KOtBu) in tert-butanol can be used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Products include sulfoxides and sulfides.
Scientific Research Applications
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It can be used to study the effects of bromomethyl and methanesulfonylmethyl groups on biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, attracting nucleophiles to replace the bromine atom. The methanesulfonylmethyl group can participate in various redox reactions, altering the oxidation state of the sulfur atom and affecting the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-(methanesulfonylmethyl)oxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-4-(methylsulfonylmethyl)oxane: Similar structure but with a methylsulfonyl group instead of a methanesulfonylmethyl group.
Uniqueness
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is unique due to the presence of both bromomethyl and methanesulfonylmethyl groups, which provide distinct reactivity patterns. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, while the methanesulfonylmethyl group offers different redox properties compared to the methylsulfonyl group.
Biological Activity
4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is a chemical compound with the molecular formula C8H15BrO3S. It features a bromomethyl group and a methanesulfonylmethyl group attached to an oxane ring, which contributes to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula : C8H15BrO3S
- SMILES Notation : CS(=O)(=O)CC1(CCOCC1)CBr
The compound's structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis and potentially in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the methanesulfonyl group can engage in various interactions with proteins and other biomolecules. This dual functionality may enhance its pharmacological potential.
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in the development of new antibiotics.
- Anticancer Activity : The compound's structural features could allow it to interact with cancer cell pathways, potentially inhibiting tumor growth or inducing apoptosis.
- Inflammatory Disorders : There is potential for this compound to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study investigated the antimicrobial properties of several oxane derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition against various bacterial strains, suggesting potential for development as antimicrobial agents . -
Cancer Inhibition Mechanism :
Research into the mechanisms by which oxane derivatives inhibit cancer cell proliferation highlighted the role of the bromomethyl group. It was found that compounds with this functional group could effectively disrupt cellular signaling pathways crucial for cancer cell survival . -
Inflammation Modulation :
Another study focused on the anti-inflammatory effects of related compounds, demonstrating that they could reduce pro-inflammatory cytokine production in vitro. This suggests that this compound may also have therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
A comparison table highlights key differences between this compound and structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(Chloromethyl)-4-(methanesulfonylmethyl)oxane | Chlorine instead of bromine | Generally less reactive than its brominated analog |
4-(Bromomethyl)-4-(methoxymethyl)oxane | Methoxy group instead of methanesulfonyl | Exhibits different solubility properties |
4-(Bromomethyl)-4-(methylsulfanylmethyl)oxane | Methylsulfanyl group | May show distinct biological activities |
The presence of both a halogen and a sulfonyl group in this compound enhances its reactivity compared to similar compounds, potentially leading to novel applications in medicinal chemistry.
Properties
IUPAC Name |
4-(bromomethyl)-4-(methylsulfonylmethyl)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO3S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLALZRZALGVEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCOCC1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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